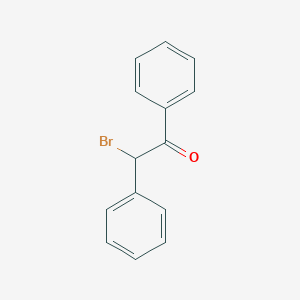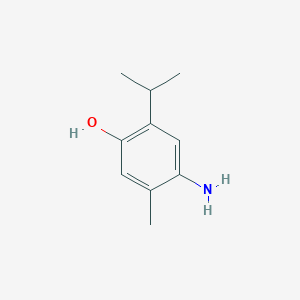
4-Amino-2-isopropyl-5-methylphenol
Descripción general
Descripción
“4-Amino-2-isopropyl-5-methylphenol” is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .
Synthesis Analysis
The synthesis of 4-amino-2-isopropyl-5-methylphenol has been carried out using previously reported methods . Benzamides were prepared by reacting equimolar quantities of 4-amino-2-isopropyl-5-methylphenol and substituted benzoyl chlorides in neat phase .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-isopropyl-5-methylphenol consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The structure is further characterized by the presence of 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-isopropyl-5-methylphenol include a density of 1.1±0.1 g/cm3, a boiling point of 304.6±30.0 °C at 760 mmHg, and a flash point of 138.0±24.6 °C . The compound also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 156.5±3.0 cm3 .
Aplicaciones Científicas De Investigación
- Field : Pharmacology .
- Application : Thymol has been used in traditional medicine and has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .
- Methods : The therapeutic effects of Thymol are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high density lipoprotein cholesterol and decreasing the levels of low density lipoprotein cholesterol and low density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .
- Results : Thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development .
- Field : Biochemistry .
- Application : Thymol and its derivatives show various activities such as antioxidant, antiinflammatory, antibacterial, and antifungal effects .
- Methods : A set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .
- Results : These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and antibacterial testing against five microorganisms .
Pharmacological Properties and Therapeutic Potential
Antioxidant Activity
- Field : Microbiology .
- Application : Thymol has been found to have strong and wide-spectrum antimicrobial activity . It is widely used in medicine for its antimicrobial, antiseptic, disinfectant, and wound healing properties .
- Methods : Thymol derivatives such as 1,3,4-oxadiazoles have been synthesized and their antimicrobial activity screened . Modified thymol derivatives, viz. 2- (allyloxy)-1-isopropyl-4-methylbenzene, 4-allyl-2-isopropyl-5-methylphenol, and 2-isopropyl-5-methyl-4-propylphenol, exhibit good antibacterial activity against Streptococcus aureus 6538 and Escherichia coli 11229 .
- Results : The results showed that these thymol derivatives have good antibacterial activity .
- Field : Biochemistry .
- Application : Thymol derivatives have been found to exhibit antioxidant, antitumor, and anticancer activities .
- Methods : A set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach .
- Results : These derivatives were subjected to antioxidant testing by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . The results extend the development of thymol-based benzamide scaffolds as promising antioxidant agents .
Antimicrobial Properties
Antioxidant Agents
- Field : Entomology .
- Application : Essential oils including carvacrol and thymol have been tested for their insecticidal and genotoxic activities against Drosophila .
- Methods : The insecticidal and genotoxic activities were evaluated using various assays .
- Results : The results showed that thymol and carvacrol have potential as insecticidal agents .
- Field : Oncology .
- Application : Thymol derivatives have also been found to exhibit antioxidant, antitumor, and anticancer activities .
- Methods : Various in vitro and in vivo studies have been conducted to evaluate the antitumor and anticancer activities of thymol .
- Results : The results showed that thymol has potential therapeutic effects against various types of cancer .
Insecticidal and Genotoxic Activities
Antitumor and Anticancer Activities
Safety And Hazards
The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
4-amino-5-methyl-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUKJFIPJHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150175 | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-isopropyl-5-methylphenol | |
CAS RN |
1128-28-5 | |
| Record name | 4-Amino-5-methyl-2-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-isopropyl-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Amino-2-isopropyl-5-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEX5ZVV55Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





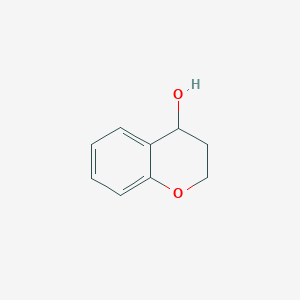

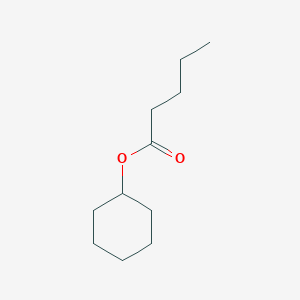
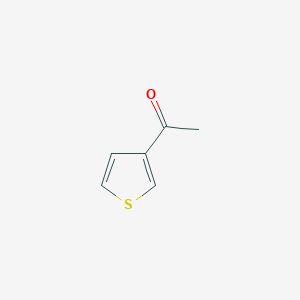
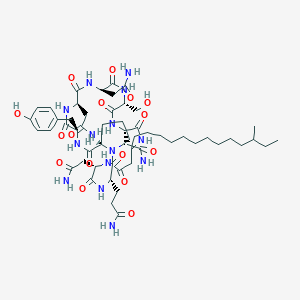
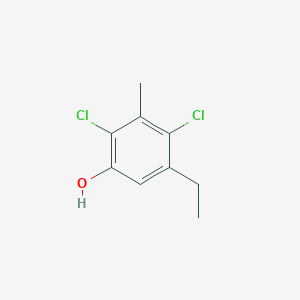
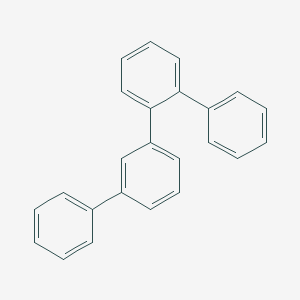
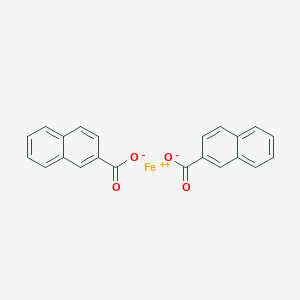
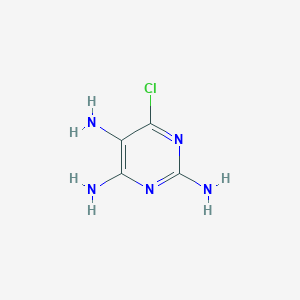
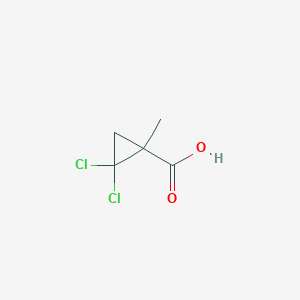
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)
